

A Spectroscopic Showdown: Diethyl 2bromoethylphosphonate and its Halogenated Cousins

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Compound of Interest		
Compound Name:	Diethyl 2-bromoethylphosphonate	
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A comprehensive spectroscopic comparison of **Diethyl 2-bromoethylphosphonate** with its chloro and iodo analogues, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and application.

This guide offers a detailed comparative analysis of the spectroscopic properties of **Diethyl 2-bromoethylphosphonate** and its analogues, Diethyl 2-chloroethylphosphonate and Diethyl 2-iodoethylphosphonate. By presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous identification and differentiation of these closely related organophosphorus compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **Diethyl 2-bromoethylphosphonate** and its analogues.

¹H NMR Data (CDCl₃)



Compound	δ (ppm) - P- CH₂-	δ (ppm) -CH ₂ -X	δ (ppm) -O- CH₂-	δ (ppm) -CH₃
Diethyl 2- bromoethylphosp honate	~2.4 (dt)	~3.5 (dt)	~4.1 (quint)	~1.3 (t)
Diethyl 2- chloroethylphosp honate	~2.3 (dt)	~3.7 (dt)	~4.1 (quint)	~1.3 (t)
Diethyl 2- iodoethylphosph onate	~2.4 (dt)	~3.3 (dt)	~4.1 (quint)	~1.3 (t)

¹³C NMR Data (CDCl₃)

Compound	δ (ppm) - P- CH₂-	δ (ppm) -CH ₂ -X	δ (ppm) -O- CH₂-	δ (ppm) -CH₃
Diethyl 2- bromoethylphosp honate	~28 (d)	~25 (d)	~62 (d)	~16 (d)
Diethyl 2- chloroethylphosp honate	~33 (d)	~39 (d)	~62 (d)	~16 (d)
Diethyl 2- iodoethylphosph onate	~30 (d)	~-3 (d)	~63 (d)	~16 (d)

31P NMR Data (CDCl₃)

δ (ppm)
~25-28
~27
~26



Mass Spectrometry Data (EI-MS)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Diethyl 2- bromoethylphosphonate	244/246	165, 137, 109, 81
Diethyl 2- chloroethylphosphonate	200/202	165, 137, 109, 65
Diethyl 2- iodoethylphosphonate	292	165, 137, 109

Infrared (IR) Spectroscopy Data (Neat)

Compound	Key Absorption Bands (cm ⁻¹)
Diethyl 2-bromoethylphosphonate	~1250 (P=O), ~1025 (P-O-C), ~960 (P-O-C), ~790 (C-Br)
Diethyl 2-chloroethylphosphonate	~1250 (P=O), ~1030 (P-O-C), ~970 (P-O-C), ~750 (C-Cl)
Diethyl 2-iodoethylphosphonate	~1240 (P=O), ~1020 (P-O-C), ~950 (P-O-C), ~690 (C-I)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR:



• Pulse Program: zg30

Number of Scans: 16

• Relaxation Delay: 1.0 s

• Spectral Width: 8278 Hz

· Acquisition Time: 3.98 s

¹³C{¹H} NMR:

• Pulse Program: zgpg30

• Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038 Hz

· Acquisition Time: 1.36 s

31P{1H} NMR:

• Pulse Program: zgpg30

• Number of Scans: 64

Relaxation Delay: 2.0 s

• Spectral Width: 9718 Hz

· Acquisition Time: 1.69 s

Infrared (IR) Spectroscopy

Sample Preparation: A single drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin capillary film.[1]



Instrumentation: Spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Parameters:

• Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

· Number of Scans: 4

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The neat liquid sample was diluted to 100 ppm in dichloromethane.

Instrumentation: Analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.

GC Conditions:

• Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)

• Inlet Temperature: 250 °C

Injection Volume: 1 μL (splitless mode)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

 Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min. and held for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

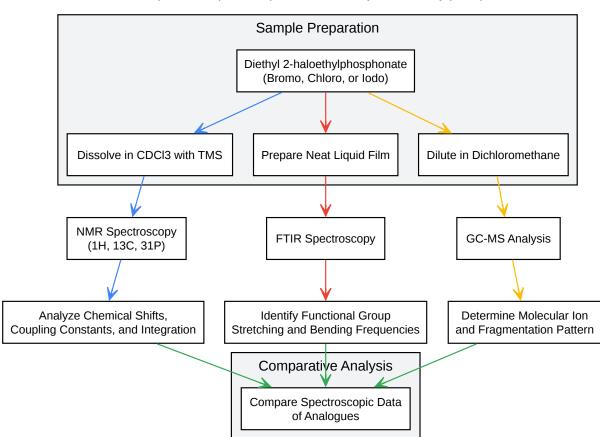
Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: 40-400 amu



Logical Workflow for Spectroscopic Comparison



Workflow for Spectroscopic Comparison of Diethyl 2-haloethylphosphonates

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Caption: Workflow for Spectroscopic Comparison.

Biological Context: Potential Interaction with MAPK Signaling Pathway

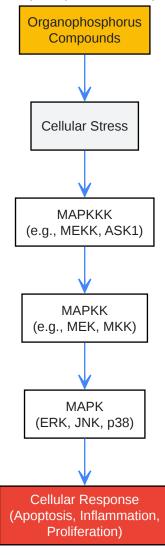
Organophosphorus compounds, a broad class that includes Diethyl 2-

bromoethylphosphonate and its analogues, have been shown to interact with various biological pathways. Of particular interest to drug development professionals is their potential to modulate cellular signaling cascades.



Studies on various organophosphorus compounds have indicated that they can induce cellular stress and apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] The MAPK family, including ERK, JNK, and p38 kinases, are crucial regulators of cell proliferation, differentiation, and stress responses. Dysregulation of these pathways is implicated in numerous diseases. While direct studies on Diethyl 2-haloethylphosphonates are limited, their structural similarity to other bioactive organophosphorus compounds suggests that they may also influence MAPK signaling. Further investigation into the specific effects of these compounds on MAPK pathways could reveal potential therapeutic or toxicological mechanisms.

Potential Interaction of Organophosphorus Compounds with MAPK Signaling



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Caption: MAPK Signaling Pathway Interaction.

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References

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- 2. benchchem.com [benchchem.com]
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